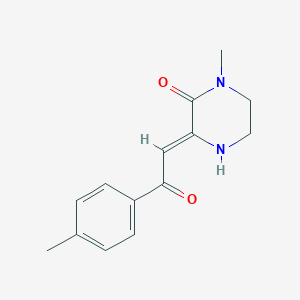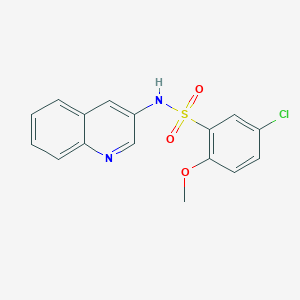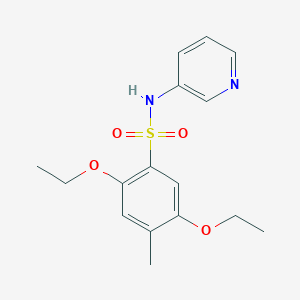
ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate, also known as ethyl 2-cyano-3-(3,5-dimethoxyphenyl)-2-propenoate, is an organic compound that belongs to the class of chalcones. It has been widely studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mécanisme D'action
The exact mechanism of action of ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation. Its anti-inflammatory and antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. However, one limitation is the need for careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for research on ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, inflammation, and oxidative stress. Another area of research is the development of new fluorescent probes based on its structure for the detection of metal ions in biological systems. Additionally, further studies are needed to investigate its mechanism of action and potential side effects.
Méthodes De Synthèse
Ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate can be synthesized through a multi-step process involving the condensation of benzhydrol with ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate cyanoacetate, followed by the reaction of the resulting chalcone with hydrazine hydrate. The final product is obtained after purification by recrystallization.
Propriétés
Numéro CAS |
160282-30-4 |
|---|---|
Nom du produit |
ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
ethyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-18(23)14-13-17(22)20-21-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,20,22)/b14-13- |
Clé InChI |
ZUBFSEWUFGRIGK-YPKPFQOOSA-N |
SMILES isomérique |
CCOC(=O)/C=C\C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES |
CCOC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
ethyl (Z)-3-[(benzhydrylideneamino)carbamoyl]prop-2-enoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)
![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

